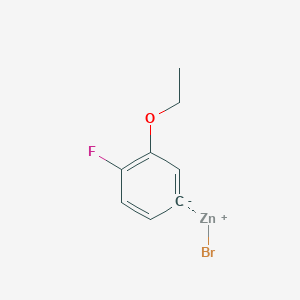
(3-Ethoxy-4-fluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethoxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-4-fluorophenyl)zinc bromide typically involves the reaction of 3-ethoxy-4-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the preparation of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the anhydrous conditions required for the synthesis. Additionally, the purification of the compound may involve techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxy-4-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by a carbon-carbon bond.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(3-ethoxy-4-fluorophenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be used to modify biologically active molecules, potentially leading to the development of new drugs.
Medicine: The compound’s ability to form carbon-carbon bonds makes it useful in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-ethoxy-4-fluorophenyl)zinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The zinc compound transfers its organic group to the palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the ethoxy and fluorine substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(3-ethoxyphenyl)zinc bromide: Lacks the fluorine substituent, which can affect its reactivity.
(4-fluorophenyl)zinc bromide: Lacks the ethoxy group, which can influence its solubility and reactivity.
(3-methoxy-4-fluorophenyl)zinc bromide: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its electronic properties.
Uniqueness
The presence of both the ethoxy and fluorine substituents in (3-ethoxy-4-fluorophenyl)zinc bromide makes it unique in terms of its reactivity and selectivity in chemical reactions. These substituents can influence the electronic properties of the phenyl ring, making the compound a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H8BrFOZn |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RNECAPDFQGLFBK-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


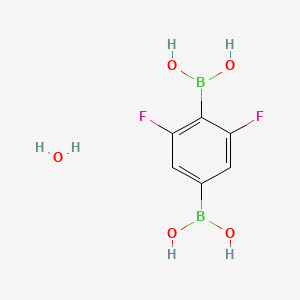
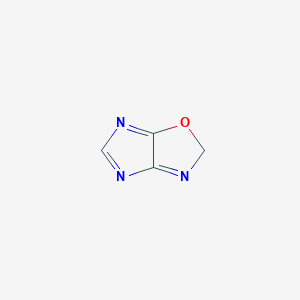
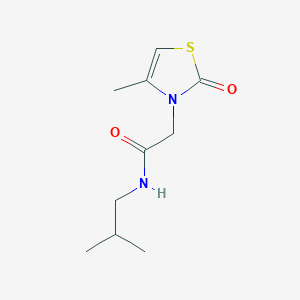
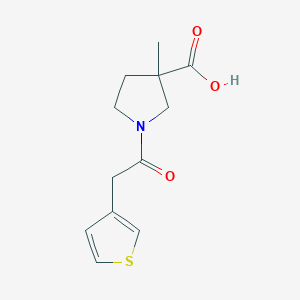
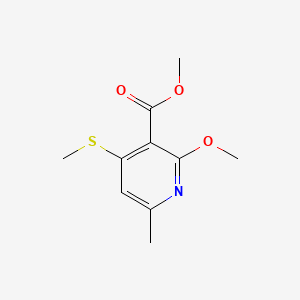
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)
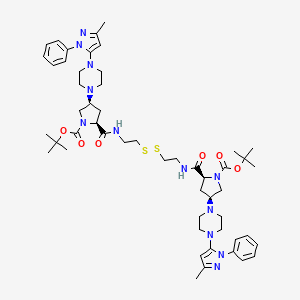
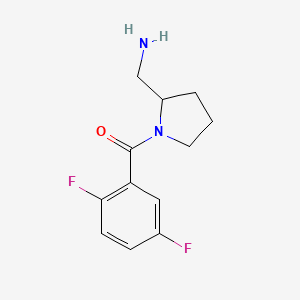
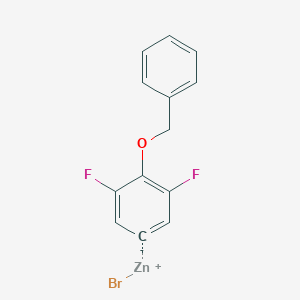
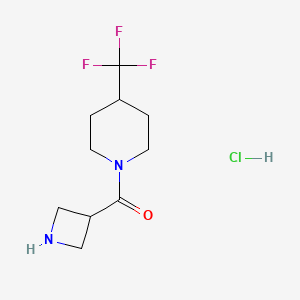
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
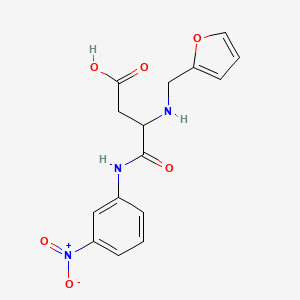
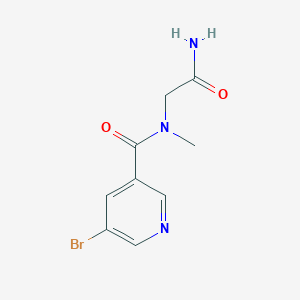
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
